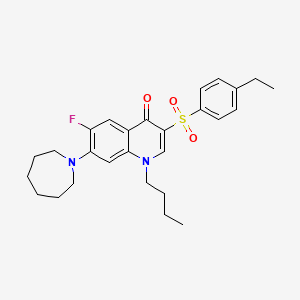

7-(Azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core modified with substituents that influence its physicochemical and pharmacological properties. Key structural features include:

- Butyl chain: At position 1, contributing to lipophilicity and membrane permeability.

- 4-Ethylbenzenesulfonyl group: At position 3, providing steric bulk and electronic effects via the sulfonyl moiety and ethyl substituent .

- Fluorine atom: At position 6, improving metabolic stability and binding affinity through electronegativity and van der Waals interactions .

The molecular formula is inferred as C₂₅H₃₀FN₂O₃S (molecular weight ~492.6 g/mol), though exact data are unavailable in the provided evidence.

Properties

IUPAC Name |

7-(azepan-1-yl)-1-butyl-3-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33FN2O3S/c1-3-5-14-30-19-26(34(32,33)21-12-10-20(4-2)11-13-21)27(31)22-17-23(28)25(18-24(22)30)29-15-8-6-7-9-16-29/h10-13,17-19H,3-9,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJXJFGLKDWMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-(Azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:

Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.

Introduction of the Fluorine Atom: This step often involves the use of fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Formation of the Azepane Ring: This step may involve cyclization reactions using appropriate precursors.

Addition of the Butyl Chain: The butyl chain can be introduced through alkylation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-(Azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck coupling, using palladium catalysts.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(Azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound may be used in biological assays to study its effects on various biological systems.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The quinoline core and fluorine atom may play a crucial role in binding to target proteins or enzymes, modulating their activity. The sulfonyl group and azepane ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key differences between the target compound and its analogs:

Impact of Substituents on Properties

- Chloro vs. Methoxy: Chloro groups (e.g., in ) may increase reactivity in nucleophilic environments, whereas methoxy groups (e.g., in ) improve solubility but reduce membrane permeability.

- N-Alkyl Chains: Butyl vs. Shorter Chains: The butyl group in the target compound likely increases lipophilicity compared to ethyl or methyl analogs, favoring passive diffusion across biological membranes .

Research Findings and Implications

While direct bioactivity data for the target compound are unavailable in the provided evidence, insights from analogs suggest:

- Antibacterial Potential: Fluorinated 1,4-dihydroquinolin-4-ones (e.g., ) often exhibit activity against DNA gyrase, a bacterial target.

- Pharmacokinetic Optimization : The butyl and 4-ethylbenzenesulfonyl groups may improve oral bioavailability compared to shorter-chain or polar analogs .

- Structural Tunability : Modifications at positions 1 (N-alkyl) and 3 (sulfonyl) allow fine-tuning of solubility, stability, and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.